

# 4-n-Butylbenzophenone: A Guide to Structural Elucidation

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## Compound of Interest

Compound Name: 4-n-Butylbenzophenone

CAS No.: 55363-57-0

Cat. No.: B1355460

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## Executive Summary

The unambiguous structural elucidation of **4-n-butylbenzophenone** (CAS: 4934-23-0) requires a multi-modal spectroscopic approach. While benzophenone derivatives are ubiquitous in photochemistry and pharmaceutical synthesis, the specific n-butyl substitution pattern presents unique spectroscopic signatures that distinguish it from its isomers (e.g., tert-butyl or iso-butyl analogs).

This guide outlines a self-validating analytical workflow, synthesizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data to confirm the structure. The narrative emphasizes the causality behind observed signals, moving beyond simple peak listing to mechanistic interpretation.

## Synthesis Context & Sample Origin

Understanding the synthetic origin of a sample aids in anticipating impurities (e.g., unreacted starting materials or isomers). **4-n-butylbenzophenone** is typically synthesized via Friedel-Crafts Acylation.

- Pathway A: Benzoyl chloride + n-butylbenzene (catalyst).
- Pathway B: 4-n-butylbenzoyl chloride + benzene (catalyst).

Note on Isomerism: Pathway A is regioselective for the para position due to the steric bulk of the butyl group and the orth/para directing nature of alkyl chains, but trace ortho isomers may exist. Pathway B prevents isomerism on the butyl-substituted ring, offering a higher purity reference standard.

## Step-by-Step Elucidation Protocol

### Step 1: Mass Spectrometry (MS) – The Molecular Skeleton

Electron Ionization (EI) MS provides the first tier of evidence: molecular weight and fragmentation connectivity.

Theoretical Molecular Weight:

= 238.33 g/mol .

#### Fragmentation Logic

Unlike alkyl ketones where the alkyl chain is attached directly to the carbonyl (allowing for McLafferty rearrangements involving the C=O oxygen), the butyl chain in **4-n-butylbenzophenone** is remote from the carbonyl. Therefore, the fragmentation is dominated by

-cleavage at the carbonyl and benzylic cleavage at the alkyl chain.

- Molecular Ion ( ): Distinct peak at  $m/z$  238.
- -Cleavage (Carbonyl): The bond between the carbonyl carbon and the aromatic rings breaks.

- Path A: Formation of the benzoyl cation ( ). m/z 105 (Base Peak or very high intensity).
- Path B: Formation of the 4-butylbenzoyl cation. m/z 161.
- Secondary Fragmentation:
  - The benzoyl cation (m/z 105) loses CO to form the phenyl cation ( ) at m/z 77.
  - The butyl chain undergoes benzylic fragmentation, losing a propyl radical ( ) to form a stabilized tropylium-like ion.

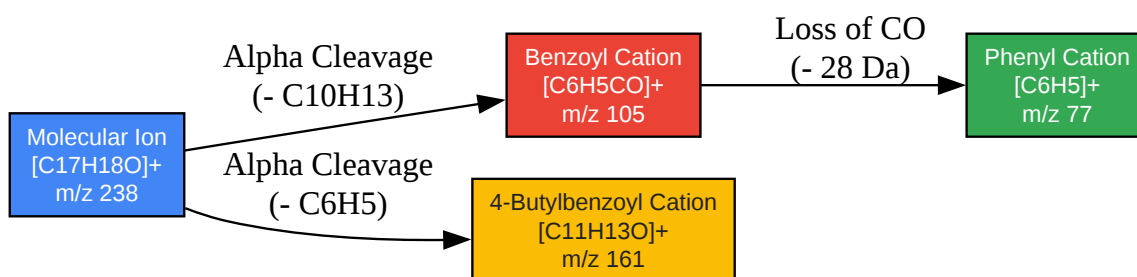


Figure 1: Primary Mass Spectrometry Fragmentation Pathway for 4-n-Butylbenzophenone

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## Step 2: Infrared Spectroscopy (IR) – Functional Group Validation

IR is used primarily to confirm the ketone functionality and the aromatic nature of the rings.

Functional Group	Wavenumber ( )	Assignment Logic
C=O Stretch	1650 – 1665	Conjugated diaryl ketone. Lower frequency than aliphatic ketones (typically 1715) due to resonance delocalization with two phenyl rings.
C-H (Aromatic)	3030 – 3080	Weak intensity stretches characteristic of C-H bonds.
C-H (Aliphatic)	2850 – 2960	Strong stretches from the n-butyl chain (C-H). Distinct from unsubstituted benzophenone.
C=C (Aromatic)	1580, 1600	Ring breathing modes.
Subst. Pattern	800 – 850	Strong out-of-plane bending for para-disubstituted benzene (two adjacent hydrogens).
Subst. Pattern	690 – 710	Monosubstituted benzene ring (five adjacent hydrogens).

## Step 3: NMR Spectroscopy – The "Smoking Gun"

NMR provides the definitive proof of the n-butyl isomer (vs. tert-butyl) and the para-substitution pattern.

### <sup>1</sup>H NMR (Proton) Analysis

The spectrum is divided into two distinct regions: the aromatic zone (deshielded) and the aliphatic zone (shielded).

Aromatic Region (7.0 – 8.0 ppm):

- Ring A (Unsubstituted): Typical pattern for a benzoyl group.
  - ~7.8 ppm (Doublet, 2H, ortho).
  - ~7.6 ppm (Triplet, 1H, para).
  - ~7.5 ppm (Triplet, 2H, meta).
- Ring B (4-n-butyl substituted): AA'BB' system.
  - ~7.7 ppm (Doublet, 2H, ortho to carbonyl). Deshielded by the anisotropy of the C=O.
  - ~7.3 ppm (Doublet, 2H, meta to carbonyl/ortho to butyl). Shielded relative to the ortho protons, but less so than benzene due to the alkyl group's weak donating effect.

Aliphatic Region (0.9 – 2.7 ppm) - The n-Butyl Fingerprint: This region definitively rules out tert-butyl (which would be a singlet ~1.3 ppm) or iso-butyl isomers.

- -Protons (Benzylic): ~2.70 ppm (Triplet, 2H).<sup>[1][2]</sup> Deshielded by the aromatic ring.
- -Protons: ~1.65 ppm (Quintet/Multiplet, 2H).
- -Protons: ~1.40 ppm (Sextet/Multiplet, 2H).
- -Protons (Methyl): ~0.95 ppm (Triplet, 3H).

## C NMR (Carbon) Analysis<sup>[2]</sup>

- Carbonyl: Single peak at ~196 ppm.
- Aromatic: 8 signals total (due to symmetry).
  - Quaternary C-1 (Ring A) & C-1' (Ring B).
  - Quaternary C-4' (attached to butyl).
  - CH signals for ortho/meta/para carbons.
- Aliphatic: 4 distinct signals (14, 22, 33, 35 ppm approx) confirming the linear chain.

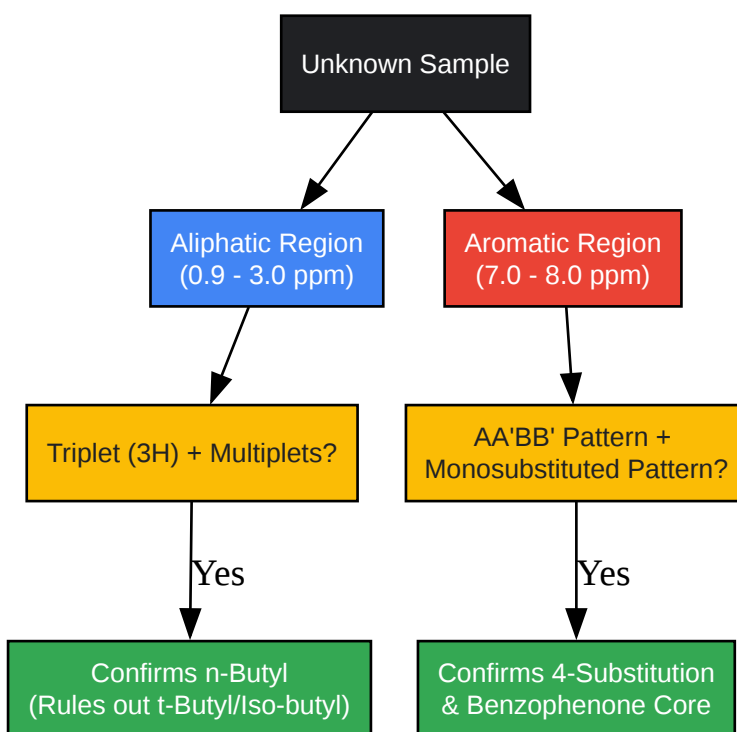


Figure 2: NMR Decision Tree for Structural Verification

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## Summary of Analytical Data

Technique	Parameter	Characteristic Signal	Structural Conclusion
MS (EI)	Molecular Ion	m/z 238	Confirms MW ( ).
MS (EI)	Base Peak	m/z 105 ( )	Confirms benzoyl core; rules out alkyl ketone.
IR	C=O Stretch	1660	Confirms conjugated ketone.
<sup>1</sup> H NMR	0.95 (t)	Triplet (3H)	Terminal methyl of n-alkyl chain.
<sup>1</sup> H NMR	2.70 (t)	Triplet (2H)	Benzylic (confirms attachment to ring).
<sup>1</sup> H NMR	Aromatic	2x Doublets (AA'BB')	Confirms para-substitution on one ring.

## References

- National Institute of Standards and Technology (NIST). Benzophenone Mass Spectrum (Standard Reference). NIST Chemistry WebBook.[3] Available at: [\[Link\]](#)
- Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Reaction Review. Available at: [\[Link\]](#)[4]
- LibreTexts Chemistry. Mass Spectrometry: Fragmentation Patterns (Alkylbenzenes). Available at: [\[Link\]](#)

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## Sources

- [1. 4-\(Dimethylamino\)benzophenone\(530-44-9\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [2. 4-Benzoylbiphenyl\(2128-93-0\) 13C NMR \[m.chemicalbook.com\]](#)
- [3. Benzophenone \[webbook.nist.gov\]](#)
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